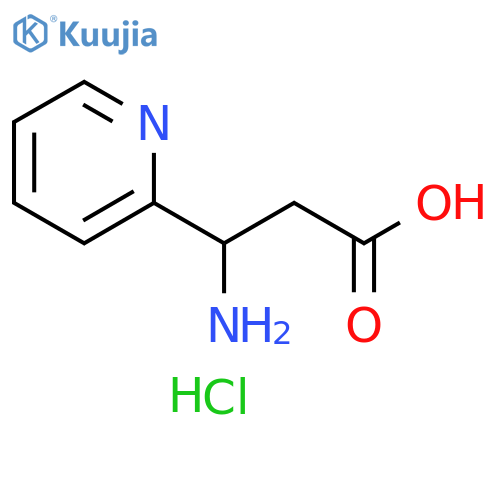

Cas no 1423028-99-2 (3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride)

3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride

- 3-amino-3-pyridin-2-ylpropanoic acid;dihydrochloride

- EN300-117049

- 3-amino-3-(pyridin-2-yl)propanoicaciddihydrochloride

- 1423028-99-2

- AKOS025287276

- D85249

-

- インチ: 1S/C8H10N2O2.ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;/h1-4,6H,5,9H2,(H,11,12);1H

- InChIKey: SGVRDZOLEUNEQY-UHFFFAOYSA-N

- ほほえんだ: C(C1N=CC=CC=1)(N)CC(=O)O.Cl

計算された属性

- せいみつぶんしりょう: 238.0275830g/mol

- どういたいしつりょう: 238.0275830g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 161

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.2Ų

3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-117049-0.05g |

3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride |

1423028-99-2 | 95% | 0.05g |

$197.0 | 2023-06-08 | |

| Enamine | EN300-117049-2.5g |

3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride |

1423028-99-2 | 95% | 2.5g |

$1802.0 | 2023-06-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17563-1-1G |

3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride |

1423028-99-2 | 95% | 1g |

¥ 2,263.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17563-1-5G |

3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride |

1423028-99-2 | 95% | 5g |

¥ 6,844.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17563-1-10G |

3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride |

1423028-99-2 | 95% | 10g |

¥ 10,170.00 | 2023-04-06 | |

| Enamine | EN300-117049-100mg |

3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride |

1423028-99-2 | 95.0% | 100mg |

$295.0 | 2023-10-03 | |

| Enamine | EN300-117049-10000mg |

3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride |

1423028-99-2 | 95.0% | 10000mg |

$6993.0 | 2023-10-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17563-1-1g |

3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride |

1423028-99-2 | 95% | 1g |

¥2264.0 | 2024-04-24 | |

| Enamine | EN300-117049-1000mg |

3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride |

1423028-99-2 | 95.0% | 1000mg |

$849.0 | 2023-10-03 | |

| Enamine | EN300-117049-500mg |

3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride |

1423028-99-2 | 95.0% | 500mg |

$663.0 | 2023-10-03 |

3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride 関連文献

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

3-amino-3-(pyridin-2-yl)propanoic acid dihydrochlorideに関する追加情報

3-Amino-3-(Pyridin-2-Yl)Propanoic Acid Dihydrochloride: A Comprehensive Overview

3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride, identified by the CAS number 1423028-99-2, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is a dihydrochloride salt of 3-amino-3-(pyridin-2-yl)propanoic acid, which features a unique combination of functional groups: an amino group, a pyridine ring, and a carboxylic acid moiety. The presence of these groups makes it a versatile molecule with potential applications in drug design, catalysis, and as a building block for more complex structures.

The synthesis of 3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride typically involves multi-step reactions, often starting from pyridine derivatives. Recent advancements in asymmetric synthesis and catalytic methods have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various routes, including nucleophilic aromatic substitution and organocatalytic approaches, to optimize the synthesis process. These methods not only enhance the scalability of production but also minimize environmental impact, aligning with the principles of green chemistry.

One of the most promising applications of 3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride lies in its potential as a drug candidate. The compound's structure suggests that it could interact with various biological targets, such as enzymes or receptors, due to its ability to form hydrogen bonds and engage in π–π interactions. Recent studies have focused on its role in modulating cellular signaling pathways, particularly those involved in neurodegenerative diseases like Alzheimer's and Parkinson's. Preclinical experiments have demonstrated that this compound exhibits neuroprotective properties by inhibiting the aggregation of amyloid-beta peptides and reducing oxidative stress.

In addition to its therapeutic potential, 3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride has shown promise in materials science. Its ability to act as a chelating agent makes it a valuable component in the development of coordination polymers and metallo-supramolecular architectures. Researchers have utilized this compound to create self-assembled nanostructures with applications in sensing, catalysis, and drug delivery systems. For instance, its coordination properties have been exploited to design sensors for heavy metal ions, which are critical for environmental monitoring.

The chemical stability and reactivity of 1423028-99-2 are also areas of active investigation. Studies have shown that the compound exhibits good stability under physiological conditions, making it suitable for biomedical applications. However, its reactivity can be fine-tuned by modifying substituents on the pyridine ring or altering the amino group's functionality. Such modifications could expand its utility in diverse chemical transformations and enable the creation of novel materials with tailored properties.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been employed to characterize 3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride. These methods provide insights into its molecular structure, stereochemistry, and solid-state properties. For example, single-crystal X-ray diffraction studies have revealed that the compound forms a crystalline lattice stabilized by hydrogen bonds between the amino and carboxylic acid groups.

In conclusion, 3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride, CAS No. 1423028-99-2, is a multifaceted compound with significant potential across various scientific domains. Its unique chemical properties make it an attractive candidate for drug development, materials science, and chemical synthesis. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in advancing both academic research and industrial applications.

1423028-99-2 (3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride) 関連製品

- 1261977-49-4(2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid)

- 868370-90-5(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenoxyacetamide)

- 914926-18-4(Linoleyl Laurate)

- 2227819-21-6((2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine)

- 1184289-90-4(1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine)

- 932527-56-5(3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole)

- 51355-91-0(1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole)

- 374678-33-8(9N-Trityl Guanine)

- 1805300-71-3(2,3,6-Tribromo-5-(trifluoromethoxy)pyridine)

- 2445791-91-1(4-(aminomethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid hydrochloride)